molecular formula C6H13ClO2 B8055068 6-Hydroxyhexanal;hydrochloride

6-Hydroxyhexanal;hydrochloride

Cat. No.: B8055068
M. Wt: 152.62 g/mol
InChI Key: BDQHDFBEAFMWII-UHFFFAOYSA-N
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Description

6-Hydroxyhexanal (CAS 34067-76-0) is an organic compound with the molecular formula C₆H₁₂O₂ and an IUPAC name of 6-hydroxyhexanal. Its structure consists of a six-carbon aliphatic chain with an aldehyde group (-CHO) at the terminal carbon and a hydroxyl group (-OH) at the sixth carbon (SMILES: O=CCCCCCO) . The parent compound, hexanal (C₆H₁₂O), lacks the hydroxyl group and has a molecular weight of 100.16 g/mol, while 6-hydroxyhexanal’s additional hydroxyl group increases its molecular weight to 116.16 g/mol .

The term "hydrochloride" typically denotes a salt formed by reacting a basic compound (e.g., amines) with hydrochloric acid (HCl). For this analysis, we focus on 6-hydroxyhexanal and compare it with structurally or functionally related compounds, including hydrochlorides of other molecules.

Properties

IUPAC Name

6-hydroxyhexanal;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2.ClH/c7-5-3-1-2-4-6-8;/h5,8H,1-4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQHDFBEAFMWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC=O)CCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hexanal (Parent Compound)

Hexanal (C₆H₁₂O) shares the same carbon backbone as 6-hydroxyhexanal but lacks the hydroxyl group. Key differences include:

  • Functional Groups : Hexanal has only an aldehyde group, while 6-hydroxyhexanal has both aldehyde and hydroxyl groups.
  • Applications : Hexanal is widely used in flavor and fragrance industries due to its grassy odor, while 6-hydroxyhexanal’s hydroxyl group may expand its utility in organic synthesis (e.g., as a precursor for esters or acetals) .
Table 1: Hexanal vs. 6-Hydroxyhexanal
Property Hexanal 6-Hydroxyhexanal
Molecular Formula C₆H₁₂O C₆H₁₂O₂
Molecular Weight (g/mol) 100.16 116.16
Functional Groups Aldehyde (-CHO) Aldehyde, Hydroxyl (-OH)
Key Applications Flavor production Organic synthesis, specialty chemicals

Hydroxy-Aldehydes with Similar Chain Lengths

Compounds like 5-hydroxypentanal and 4-hydroxybutanal are shorter-chain analogs of 6-hydroxyhexanal. These share the aldehyde-hydroxyl motif but differ in chain length and spatial arrangement, affecting their:

  • Boiling Points : Longer chains (e.g., 6-hydroxyhexanal) have higher boiling points due to increased van der Waals forces.
  • Synthetic Utility : Shorter chains are used in pharmaceuticals (e.g., 5-hydroxypentanal derivatives in antiviral agents), while longer chains like 6-hydroxyhexanal may serve as intermediates in polymer chemistry.

Comparison with Hydrochloride Salts of Other Compounds

Donepezil Hydrochloride

  • Structure : A benzylamine derivative with a tertiary amine group that reacts with HCl to form a salt.
  • Properties : Enhanced water solubility compared to the free base, critical for oral bioavailability in Alzheimer’s treatment .

Triprolidine Hydrochloride

  • Structure : An antihistamine with a pyridine ring and amine group.
  • Properties : The hydrochloride salt improves stability and shelf life, enabling formulation in tablets and syrups .
Table 2: Hydrochloride Salts vs. 6-Hydroxyhexanal
Compound Functional Groups Hydrochloride Role Key Applications
6-Hydroxyhexanal Aldehyde, Hydroxyl Not applicable (non-basic) Organic synthesis, flavors
Donepezil HCl Amine, Benzyl ring Enhances solubility/stability Neurodegenerative therapies
Triprolidine HCl Amine, Pyridine Improves drug formulation Allergy relief

Research Findings and Limitations

  • Synthesis Challenges: No evidence confirms the synthesis of 6-hydroxyhexanal hydrochloride. Aldehydes generally require amine or imine groups to form stable hydrochlorides, which 6-hydroxyhexanal lacks .
  • Stability Considerations : Hydroxy-aldehydes like 6-hydroxyhexanal may undergo tautomerization or oxidation, limiting their isolation in salt forms.

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